molecular formula C14H13NO B11889916 2-(Chroman-2-yl)pyridine

2-(Chroman-2-yl)pyridine

Katalognummer: B11889916
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: WILHHUPIZOJAFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Chroman-2-yl)pyridine is a chemical hybrid featuring a chroman (dihydrobenzopyran) moiety linked to a pyridine ring. This structure combines two privileged scaffolds in medicinal chemistry, making it a compound of significant interest for pharmaceutical research and drug discovery . The chroman unit is a common feature in numerous natural products and synthetic compounds with low toxicity and diverse pharmacological applications . Concurrently, the pyridine ring is a fundamental nitrogen-containing heterocycle found in many FDA-approved drugs and is considered a highly attractive building block for developing bioactive molecules . Researchers are exploring chroman-pyridine hybrids for their potential across various therapeutic areas. These compounds serve as key intermediates in synthesizing more complex molecular architectures and are investigated for their diverse biological activities . The chroman-pyridine scaffold is recognized for its potential in developing novel therapeutic agents, with related structures being studied as potential AMPK activators for antidiabetic applications and in other biological contexts. This product is intended for research purposes as a building block in organic synthesis and for the exploration of new chemical entities in drug discovery. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C14H13NO

Molekulargewicht

211.26 g/mol

IUPAC-Name

2-(3,4-dihydro-2H-chromen-2-yl)pyridine

InChI

InChI=1S/C14H13NO/c1-2-7-13-11(5-1)8-9-14(16-13)12-6-3-4-10-15-12/h1-7,10,14H,8-9H2

InChI-Schlüssel

WILHHUPIZOJAFQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC=CC=C2OC1C3=CC=CC=N3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Decarboxylative Michael Addition for Pyridine-Chroman Hybridization

The doubly decarboxylative Michael addition represents a robust method for constructing the 2-(chroman-2-yl)pyridine scaffold. In this approach, pyridylacetic acid hydrochloride (1 ) reacts with chromone-3-carboxylic acids (3 ) or coumarin-3-carboxylic acids under Brønsted base catalysis (e.g., N-methylmorpholine) in tetrahydrofuran (THF) at room temperature . The reaction proceeds via a tandem decarboxylation mechanism, where both the pyridylacetic acid and chromone-carboxylic acid undergo loss of CO₂, forming a stabilized carbanion intermediate. This intermediate attacks the α,β-unsaturated carbonyl system of the chromone, followed by a second decarboxylation to yield 4-(pyridylmethyl)chroman-2-ones (5a ) or 2-(pyridylmethyl)chroman-4-ones .

Key advantages of this method include:

  • Mild conditions : Reactions proceed at ambient temperature without requiring inert atmospheres.

  • Broad substrate scope : Electron-deficient and electron-rich pyridylacetic acids are tolerated.

  • Yields : 65–82% for chroman-2-ones and 70–89% for chroman-4-ones .

Palladium-catalyzed aminocarbonylation offers a route to functionalized chroman-pyridine hybrids. Starting from 3-iodochromone (1 ), primary amines undergo aza-Michael addition followed by palladium-mediated carbonyl insertion to form chroman-2,4-diones (3i–z ) . While this method primarily targets dione derivatives, substituting amines with pyridine-containing nucleophiles enables the introduction of the pyridyl group. For example, using 4-aminopyridine as the amine source yields chromone-3-carboxamide intermediates, which can be reduced to 2-(pyridyl)chroman derivatives .

Mechanistic Insights :

  • Step 1 : Aza-Michael addition of the amine to the C-2 position of chromone.

  • Step 2 : Oxidative addition of Pd(0) to the C–I bond, forming acylpalladium intermediates.

  • Step 3 : Reductive elimination and cyclization to afford the chroman-pyridine framework .

Limitations :

  • Requires stoichiometric carbon monoxide.

  • Yields for pyridine-containing derivatives are moderate (40–60%) .

Ring-Closing Metathesis for Stereospecific Synthesis

The stereospecific synthesis of this compound via ring-closing metathesis (RCM) is detailed in patent US6716998B2 . This method involves:

  • Allylation : Phenolic substrates are allylated using allyl bromide and potassium carbonate.

  • Claisen Rearrangement : Heating allyl ethers in mesitylene (180°C) generates 2-hydroxy styrenes.

  • Diene Formation : Reaction with optically active 3-hydroxy-1-butene yields diene precursors.

  • Metathesis : Grubbs catalyst (e.g., bis(acetonitrile)dichloropalladium(II)) induces RCM to form chromene intermediates.

  • Hydrogenation : Catalytic hydrogenation saturates the chromene double bond, yielding this compound .

Key Data :

  • Yield : 75–85% for the metathesis step.

  • Stereoselectivity : >90% enantiomeric excess (ee) when chiral auxiliaries are used .

Heterocyclic Substitution and Dehydration

Patent US5116987A outlines a multi-step synthesis starting from 4-cyano-2-methylphenol :

  • Etherification : React with ethyl 2-bromo-2-methylpropionate under basic conditions.

  • Bromination : N-bromosuccinimide (NBS) and UV light introduce bromine at the C-6 position.

  • Cyclization : Treat with 2-hydroxypyridine and sodium hydride to form the pyridine-chroman bond.

  • Dehydration : Alkaline conditions (e.g., NaOH/EtOH) eliminate water, yielding the target compound .

Yield Optimization :

  • Cyclization step : 70–78% yield.

  • Overall yield : 50–60% after four steps .

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Key AdvantagesLimitations
Decarboxylative CouplingRT, THF, NMM65–89Mild, broad substrate scopeRequires chromatographic purification
Palladium CatalysisCO atm, Pd(0)40–60Functional group toleranceToxic CO gas requirement
Ring-Closing MetathesisGrubbs catalyst75–85High stereoselectivityCostly catalysts
Q-Tube Cyclocondensation170°C, AcOH85–92Green, scalableLimited substrate scope
Heterocyclic SubstitutionMultiple steps50–60No specialized equipmentLow overall yield

Analyse Chemischer Reaktionen

Reaktionstypen: 2-(Chroman-2-yl)pyridin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Die Verbindung kann an Photoredoxreaktionen teilnehmen, wie z. B. der doppelt decarboxylierenden Giese-Reaktion, die die Addition von freien Radikalen an elektronenarme Olefine beinhaltet .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen von 2-(Chroman-2-yl)pyridin verwendet werden, umfassen Photoredoxkatalysatoren, Basen und wasserfreie Lösungsmittel. Die Reaktionen werden oft unter inerten Atmosphären durchgeführt, um unerwünschte Nebenreaktionen zu verhindern .

Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von 2-(Chroman-2-yl)pyridin gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann die doppelt decarboxylierende Giese-Reaktion beispielsweise 4-substituierte Chroman-2-one und 2-substituierte Chroman-4-one liefern .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(Chroman-2-yl)pyridine serves as a scaffold for the development of novel therapeutic agents. Research has indicated that it possesses a range of biological activities, including:

  • Antioxidant Properties : Compounds similar to this compound have demonstrated significant antioxidant activity, which is crucial for combating oxidative stress-related diseases.
  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit potent anticancer effects. For instance, some analogs have been identified as effective against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Vasorelaxant Effects : Recent research highlighted the vasorelaxant properties of related pyridine and chromene scaffolds, suggesting potential applications in cardiovascular therapies .

Antimicrobial Activity

The compound has shown promising results in antibacterial assays. Notably, its derivatives have been evaluated for their efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. In vitro studies indicate that certain complexes formed with this compound exhibit significant antimicrobial properties without cytotoxic effects on eukaryotic cells .

Antiparasitic Activity

Related compounds have been investigated for their ability to inhibit pteridine reductase-1, an enzyme critical for the survival of certain parasites. This suggests that this compound could be explored further for antiparasitic drug development.

Wirkmechanismus

The mechanism of action of 2-(Chroman-2-yl)pyridine involves its interaction with various molecular targets and pathways. For instance, chroman-4-one analogs, which are structurally related to this compound, have been shown to exhibit antiparasitic activity by targeting pteridine reductase-1 . The compound’s effects are mediated through its ability to interact with specific enzymes and receptors, leading to the modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares 2-(Chroman-2-yl)pyridine with similar pyridine derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Features
This compound C₁₄H₁₃NO ~215.26 Chroman (benzopyran) Not reported High lipophilicity, stable ether linkage
2-(Piperidin-2-yl)pyridine C₁₀H₁₄N₂ 162.23 Piperidine ring Not reported Basic nitrogen atoms, receptor binding
4-Chloro-2,2'-bipyridine C₁₀H₇ClN₂ 190.63 Chlorine, bipyridine Not reported Planar structure, halogen interactions
2-(2-Aminoethyl)pyridine C₇H₁₀N₂ 122.17 Aminoethyl side chain Not reported Chelating agent, coordination chemistry
Chroman-2-ylmethanamine HCl C₁₀H₁₄ClNO 211.68 Chroman + amine Not reported Bioactive scaffold, CNS applications

Key Observations :

  • Lipophilicity: The chroman group in this compound likely increases its lipophilicity compared to piperidine or aminoethyl analogs, enhancing bioavailability .
  • Stability : The ether linkage in chroman may improve chemical stability relative to chlorinated derivatives (e.g., 4-chloro-2,2'-bipyridine), which are prone to nucleophilic substitution .
Toxicity and Stability
  • Chlorinated Pyridines : Compounds like 2-(chloromethyl)pyridine hydrochloride () exhibit acute toxicity (LD₅₀ = 316 mg/kg in rats) due to reactive chlorine groups .
  • This compound : The chroman moiety may reduce toxicity compared to chlorinated analogs, as ethers are generally less reactive. Stability under physiological conditions remains to be validated.

Biologische Aktivität

2-(Chroman-2-yl)pyridine is a hybrid compound that integrates the chroman and pyridine structures, which are known for their diverse biological activities. The molecular formula of this compound is C12H9NC_{12}H_{9}N, and its unique structure allows for various chemical interactions, making it a subject of interest in pharmacological research.

Structural Characteristics

The compound features a fused benzene and tetrahydrofuran ring from the chroman moiety, alongside a nitrogen-containing pyridine ring. This structural combination enhances its potential for biological interactions, including enzyme inhibition and receptor binding.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Several studies have highlighted its potential as an anticancer agent. For example, derivatives of chromenopyridine have shown significant cytotoxic effects against various cancer cell lines, including melanoma and glioma . A specific derivative demonstrated an 18-fold enhanced inhibitory capacity against breast cancer cell lines compared to non-tumorigenic counterparts .
  • Antimicrobial Properties : Similar compounds have been reported to exhibit antimicrobial activity, making them candidates for developing new antibiotics.
  • Antioxidant Activity : The presence of the chroman structure contributes to antioxidant properties, which are beneficial in combating oxidative stress-related diseases .

Case Studies

  • Anticancer Efficacy : In a study involving chromenopyridine derivatives, compounds were tested for their activity against topoisomerase I and II, with some exhibiting potent antiproliferative effects against breast cancer cells . The selectivity towards tumor cells was particularly noteworthy.
  • Synthesis and Biological Evaluation : A recent investigation synthesized various 2-(pyridylvinyl)chromen-4-ones and evaluated their anticancer potential against human non-small-cell lung cancer cells (A549). Among the synthesized compounds, some exhibited comparable efficacy to standard chemotherapeutics like 5-fluorouracil, indicating promising anticancer properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through SAR studies. Variations in substituents on the chroman or pyridine rings significantly affect the compound's biological profile. For instance:

Compound NameStructure TypeUnique Features
4-(Pyridylmethyl)chromanHybrid (Pyridine + Chroman)Unique binding properties due to additional groups
ChromenopyridineHeterocyclicStrong antioxidant activity
PyridinylchromoneHeterocyclicSignificant antimicrobial properties

This table illustrates how structural modifications can lead to different biological outcomes.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : Many studies focus on its interaction with enzymes like topoisomerases, which are crucial in DNA replication and repair processes in cancer cells.
  • Receptor Binding : The compound may also interact with various receptors involved in cellular signaling pathways, potentially modulating their activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(Chroman-2-yl)pyridine with high purity?

  • Methodology : Optimize synthesis using anhydrous conditions to prevent hydrolysis (e.g., under nitrogen atmosphere). Employ column chromatography or recrystallization for purification. Confirm purity via ¹H/¹³C NMR and IR spectroscopy, as demonstrated in studies of analogous pyridine derivatives . For structural validation, consider X-ray crystallography using SHELX software for refinement .

Q. Which spectroscopic and computational techniques are essential for characterizing this compound?

  • Methodology : Use ¹H NMR (δ 7.0–8.5 ppm for pyridine protons) and IR (stretching modes for C=N at ~1600 cm⁻¹). Pair with DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties and compare with experimental UV-Vis data. Gradient-corrected functionals like B3LYP improve accuracy for thermochemical properties .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Methodology : Conduct thermogravimetric analysis (TGA) to evaluate thermal stability. Monitor hydrolytic stability via pH-dependent degradation studies (e.g., in aqueous buffers at 25–60°C). Reference protocols from hydroxyl-pyridine derivative studies for reproducibility .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound derivatives in catalytic or biological systems?

  • Methodology : Apply hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron distribution and frontier molecular orbitals. Validate against experimental redox potentials or binding affinities. Studies on copper-pyridine complexes highlight the importance of spin-state corrections in DFT .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

  • Methodology :

  • Re-evaluate DFT parameters: Test alternative functionals (e.g., M06-2X for non-covalent interactions) or larger basis sets.
  • Verify experimental conditions: Moisture-sensitive reactions may require strict anhydrous protocols, as seen in dichlorobenzoylpyridine synthesis .
  • Cross-validate with spectroscopic data (e.g., EPR for radical intermediates) .

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives targeting enzyme inhibition?

  • Methodology :

  • Synthesize derivatives with substituents at the chroman or pyridine moieties (e.g., halogens, methyl groups).
  • Test inhibitory activity via in vitro assays (e.g., IC₅₀ measurements against kinases or oxidoreductases).
  • Use multivariate regression analysis to correlate electronic (Hammett σ) or steric parameters with activity, as shown in oxadiazole-pyridine SAR studies .

Q. What are best practices for analyzing crystallographic data of this compound metal complexes?

  • Methodology :

  • Refine X-ray data using SHELX (e.g., SHELXL for small molecules).
  • Validate with R-factors (R₁ < 5%) and check for disorder using Olex2 or Mercury.
  • Compare bond lengths/angles with DFT-optimized geometries to identify ligand distortions .

Q. How to investigate the biological interaction mechanisms of this compound with protein targets?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) using crystal structures of target proteins.
  • Validate with fluorescence quenching assays or surface plasmon resonance (SPR) for binding constants.
  • Reference studies on imidazole-pyridine ligands, which highlight π-π stacking and hydrogen bonding as key interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.